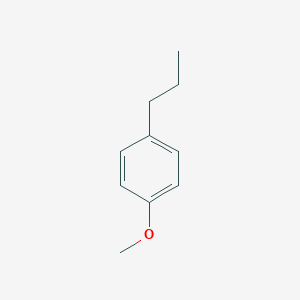

1-Methoxy-4-propylbenzene

Cat. No. B087226

Key on ui cas rn:

104-45-0

M. Wt: 150.22 g/mol

InChI Key: KBHWKXNXTURZCD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06566557B2

Procedure details

A mixture of 4-methoxy phenylpropane (2 g), silica gel (0.5-0.8 g), DDQ (7.5 g) and dioxane (5-8 ml) was taken in a 100 ml Erlenmeyer flask fitted with a loose funnel at the top. The flask was placed inside a microwave oven operating at medium power (600 W) and irradiated for 2-8 minutes. After completion of the reaction (monitored by TLC), the contents of the flask were poured into chloroform and passed through a bed of Celite and further washed with chloroform. The filtrate and washing were combined and the chloroform layers were washed with an aqueous NaOH (15%, 3×15 ml). The combined aqueous layers were further extracted with chloroform (3×15 ml). The chloroform layers were then combined and washed with saturated sodium chloride (3×15 m), dried over anhydrous sodium sulphate and filtered. The solvent was removed to afford a crude product which was loaded on silica column and the column was first eluted with hexane (70-80 ml) and then with an increasing amount of hexane/ethyl acetate (9:1 to 1:9). The fractions were monitored on TLC plate and the desired fractions were combined and solvent was removed under vacuum to afford 4-methoxy cinnamaldehyde in 68% yield as a solid; mp 57-58° C.; (lit. mp 58° C.). The physical and spectral data was found to similar as reported.

Yield

68%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH3:11])=[CH:5][CH:4]=1.C(C1C(=O)C(Cl)=C(Cl)C(=[O:17])C=1C#N)#N.O1CCOCC1>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][CH:11]=[O:17])=[CH:5][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)CCC

|

|

Name

|

|

|

Quantity

|

7.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N

|

|

Name

|

|

|

Quantity

|

6.5 (± 1.5) mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a loose funnel at the top

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed inside a microwave oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

operating at medium power (600 W) and irradiated for 2-8 minutes

|

|

Duration

|

5 (± 3) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction (monitored by TLC)

|

WASH

|

Type

|

WASH

|

|

Details

|

further washed with chloroform

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate and washing

|

WASH

|

Type

|

WASH

|

|

Details

|

the chloroform layers were washed with an aqueous NaOH (15%, 3×15 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined aqueous layers were further extracted with chloroform (3×15 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated sodium chloride (3×15 m)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a crude product which

|

WASH

|

Type

|

WASH

|

|

Details

|

the column was first eluted with hexane (70-80 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solvent was removed under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=CC=O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 68% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |